molecular formula C12H14O2 B3032274 1,3-Bis(allyloxy)benzene CAS No. 13594-95-1

1,3-Bis(allyloxy)benzene

Cat. No.: B3032274
CAS No.: 13594-95-1
M. Wt: 190.24 g/mol
InChI Key: AZJYGOOYSJQPLJ-UHFFFAOYSA-N
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Description

1,3-Bis(allyloxy)benzene is an organic compound with the molecular formula C12H14O2 It consists of a benzene ring substituted with two allyloxy groups at the 1 and 3 positions

Chemical Reactions Analysis

1,3-Bis(allyloxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The double bonds in the allyloxy groups can be reduced to form saturated alkoxy groups.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.

    Polymerization: The allyloxy groups can undergo polymerization reactions to form cross-linked polymeric structures.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(allyloxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(allyloxy)benzene involves its ability to undergo various chemical transformations due to the presence of allyloxy groups. These groups can participate in a range of reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.

Comparison with Similar Compounds

1,3-Bis(allyloxy)benzene can be compared with other similar compounds such as 1,4-Bis(allyloxy)benzene and 1,2-Bis(allyloxy)benzene. These compounds also contain allyloxy groups but differ in the positions of substitution on the benzene ring. The unique positioning of the allyloxy groups in this compound gives it distinct chemical properties and reactivity compared to its isomers .

Similar compounds include:

  • 1,4-Bis(allyloxy)benzene
  • 1,2-Bis(allyloxy)benzene
  • Allyl phenyl ether

Each of these compounds has its own unique set of properties and applications, making this compound a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

1,3-bis(prop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h3-7,10H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJYGOOYSJQPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396025
Record name 1,3-bis(allyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13594-95-1
Record name 1,3-bis(allyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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